Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 228.28 g/mol. It is classified as a diethyl ester of 3-ethylcyclobutane-1,1-dicarboxylic acid. The compound is notable for its unique cyclobutane ring structure, which contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
DECD itself likely doesn't have a specific mechanism of action as it's not reported to have any biological activity. However, its role lies in its potential use as a starting material for further synthetic transformations. The reactive ester groups could be involved in reactions like hydrolysis, reduction, or alkylation to generate more complex organic molecules for various research applications [].
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate can be synthesized through several methods:
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate has potential applications in:
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Diethyl cyclobutane-1,1-dicarboxylate | 3779-29-1 | C_{10}H_{16}O_{4} | 200.23 |
Diethyl cyclopentane-1,1-dicarboxylate | 4167-77-5 | C_{11}H_{18}O_{4} | 214.26 |
Diethyl cyclohexane-1,1-dicarboxylate | 1139-13-5 | C_{12}H_{20}O_{4} | 228.28 |
Diethyl azodicarboxylate | Not Applicable | C_{8}H_{10}N_{2}O_{4} | Variable |
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is unique due to its specific cyclobutane ring structure and the presence of an ethyl group at the third position, which differentiates it from other dicarboxylates that may have different ring sizes or substituents. This structural configuration may influence its reactivity and potential applications compared to other similar compounds .